N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide
Overview
Description
N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide is a complex organic compound characterized by its unique dibenzo[b,f]oxepin structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the dibenzo[b,f]oxepin moiety contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide typically involves multiple steps:
Formation of the Dibenzo[b,f]oxepin Core: The dibenzo[b,f]oxepin core can be synthesized through a series of cyclization reactions starting from appropriate biphenyl precursors. This often involves the use of strong acids or bases to facilitate the cyclization process.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide can undergo reduction to form amino derivatives. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at positions ortho or para to the nitro group. Common reagents include nucleophiles like amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: Amino derivatives of the original compound
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Corresponding amine and acetic acid
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its chemical stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used to study the effects of nitro and dibenzo[b,f]oxepin groups on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The dibenzo[b,f]oxepin moiety may interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepin Derivatives: Compounds with similar dibenzo[b,f]oxepin structures but different substituents.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings, such as nitrobenzene and nitrophenol.
Acetamide Derivatives: Compounds with acetamide groups, such as acetanilide and N-phenylacetamide.
Uniqueness
N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide is unique due to the combination of its dibenzo[b,f]oxepin core, nitro group, and acetamide functionality. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(2-nitrobenzo[b][1]benzoxepin-4-yl)oxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-14(25)23-16-7-9-18(10-8-16)28-21-12-17(24(26)27)13-22-19(21)11-6-15-4-2-3-5-20(15)29-22/h2-13H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLNHQRDWIYLTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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